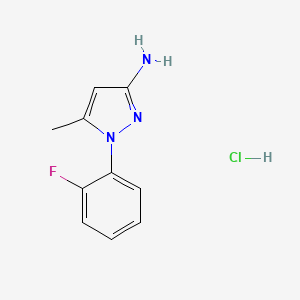![molecular formula C18H26N2O2 B2520650 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380040-73-1](/img/structure/B2520650.png)
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as CPI-1205 and is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2. The EZH2 enzyme is involved in the epigenetic regulation of gene expression and has been implicated in the development of various types of cancer. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the inhibition of the EZH2 enzyme. EZH2 is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3, leading to the repression of gene expression. The inhibition of EZH2 by CPI-1205 leads to the inhibition of histone methylation and the reactivation of tumor suppressor genes, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone have been extensively studied in preclinical models. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, and lung cancer. In addition, CPI-1205 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. The compound has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments include its potency and selectivity for the EZH2 enzyme, which allows for the specific inhibition of histone methylation and the reactivation of tumor suppressor genes. The compound has also been shown to be well-tolerated in preclinical models, which is a critical factor in the development of potential therapeutics. However, the limitations of using CPI-1205 in lab experiments include the lack of clinical data and the need for further optimization of the compound for clinical use.
Direcciones Futuras
The future directions for 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone include the development of clinical trials to evaluate the safety and efficacy of the compound in cancer patients. In addition, the compound may have potential applications in other diseases where the EZH2 enzyme is involved, such as inflammatory disorders and neurodegenerative diseases. Further optimization of the compound may also be necessary to improve its pharmacokinetic properties and increase its selectivity for the EZH2 enzyme. Overall, CPI-1205 has the potential to be a promising therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of cyclopentyl magnesium bromide with 3-(pyridin-4-yloxymethyl)piperidine followed by the addition of ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. The compound has been shown to be a potent and selective inhibitor of the EZH2 enzyme, which plays a critical role in the epigenetic regulation of gene expression. EZH2 has been implicated in the development of various types of cancer, including prostate, breast, and lung cancer. Therefore, the inhibition of EZH2 by CPI-1205 has been explored as a potential therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(12-15-4-1-2-5-15)20-11-3-6-16(13-20)14-22-17-7-9-19-10-8-17/h7-10,15-16H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKYDJRZUPABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)
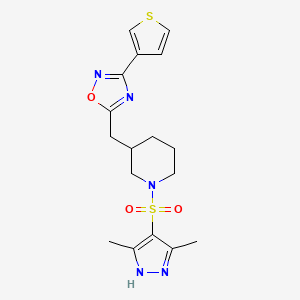
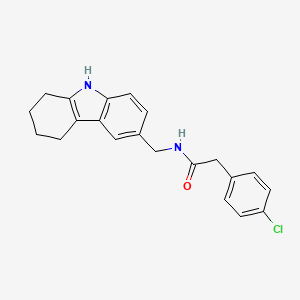
![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)
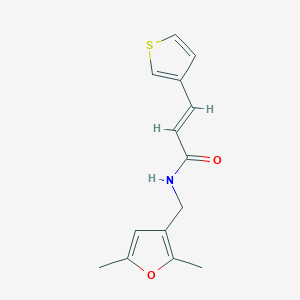
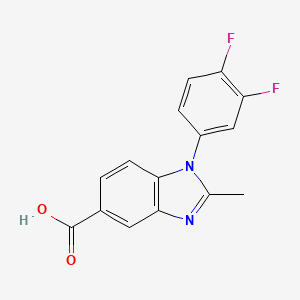
![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)
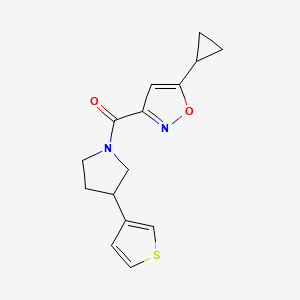
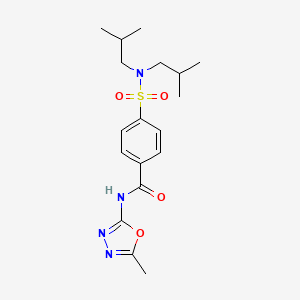
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
